N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide

Description

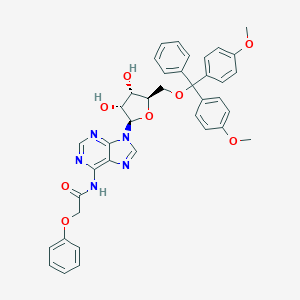

N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide is a modified nucleoside analog designed for therapeutic oligonucleotide synthesis. Its structure comprises:

- A purine base (adenine derivative) at the 9-position of the tetrahydrofuran ring.

- A bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group on the 5'-hydroxymethyl moiety of the sugar, enhancing stability during solid-phase synthesis .

- A 2-phenoxyacetamide substituent at the purine’s 6-position, which distinguishes it from classical nucleobases and may influence binding affinity or metabolic stability.

The compound’s synthesis involves phosphoramidite chemistry, with critical steps including thiophosphate coupling and DMT protection under anhydrous conditions . Analytical validation via LC/MS and NMR confirms high purity (>99%) and structural integrity .

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N5O8/c1-48-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(49-2)20-16-27)51-21-31-34(46)35(47)38(52-31)44-24-42-33-36(40-23-41-37(33)44)43-32(45)22-50-30-11-7-4-8-12-30/h3-20,23-24,31,34-35,38,46-47H,21-22H2,1-2H3,(H,40,41,43,45)/t31-,34-,35-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFRSQBGIGLMFD-BBKOCAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide is a complex organic compound with potential biological activities that have been investigated in various studies. This article provides an overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a purine base and a tetrahydrofuran moiety. Its IUPAC name is:

IUPAC Name: N-(9-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Molecular Formula: C₄₄H₄₉N₅O₇S

Molecular Weight: 788.00 g/mol

CAS Number: 81256-88-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been studied for its potential as an inhibitor of various kinases, particularly the Aurora kinase family. Aurora kinases are critical regulators of cell division and are often overexpressed in cancer cells. Inhibition of these kinases can lead to reduced proliferation of cancer cells and increased apoptosis .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against RNA viruses, including coronaviruses. The mechanism involves interference with viral replication processes .

- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Experimental Results

- Aurora Kinase Inhibition :

- Antiviral Activity Assessment :

- Cytotoxicity Studies :

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide exhibit anticancer activities. The purine base structure is known for its role in nucleic acid synthesis and cellular metabolism, making it a target for cancer therapies. Studies have shown that modifications to the purine structure can enhance cytotoxicity against various cancer cell lines .

Antiviral Activity

The compound's structural components suggest potential antiviral applications. Similar purine derivatives have been investigated as inhibitors of viral replication. For instance, compounds targeting viral polymerases or reverse transcriptases can be designed based on the purine scaffold of this compound .

Biochemical Research

Enzyme Inhibition Studies

The intricate structure of this compound allows for its use in enzyme inhibition studies. Researchers can explore its interactions with key enzymes involved in metabolic pathways or signal transduction processes. The hydroxytetrahydrofuran moiety may enhance binding affinity to specific enzyme active sites .

Drug Design and Development

The compound serves as a valuable lead in drug design due to its unique molecular features. Computational modeling and structure-activity relationship (SAR) studies can help optimize the compound for improved efficacy and reduced toxicity. The presence of multiple functional groups offers opportunities for further chemical modifications .

Pharmaceutical Applications

Formulation Development

In pharmaceutical formulations, this compound can be utilized as an active pharmaceutical ingredient (API) or as part of combination therapies. Its solubility and stability profiles need to be assessed for effective formulation strategies .

Targeted Drug Delivery Systems

The compound's complex structure allows for exploration in targeted drug delivery systems. Conjugation with nanoparticles or liposomes could enhance its therapeutic index by improving bioavailability and reducing off-target effects. This application is particularly relevant in cancer therapy where localized drug delivery is crucial .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study B | Antiviral Efficacy | Identified as a potent inhibitor of viral polymerases in vitro; further studies suggested mechanisms of action related to structural mimicry of nucleotides. |

| Study C | Enzyme Interaction | Showed high binding affinity to specific kinases involved in cell signaling pathways; potential implications for targeted therapy in metabolic disorders. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among the target compound and analogs:

*Estimated based on molecular formulas.

Key Observations :

- DMT protection is common in oligonucleotide precursors (Target, Compound 12, 35) but absent in deprotected analogs (Compound 43) or enzyme inhibitors (Compound 1066).

- Phosphoramidate/thiophosphate modifications (Compounds 12, 35) enhance nuclease resistance, whereas sulfanylmethyl groups (Compound 35, 43) may influence redox stability .

Purity and Stability:

Q & A

Basic: What are the critical steps for synthesizing this compound with high stereochemical purity?

Methodological Answer:

- Protection Strategy : Use the bis(4-methoxyphenyl)(phenyl)methyl (trityl) group to protect hydroxyl and amine functionalities during synthesis, preventing unwanted side reactions .

- Reaction Conditions :

- Purification : Use silica gel chromatography to isolate the product, achieving >92% purity .

- Key Consideration : Monitor reaction progress via TLC/HPLC to ensure complete deprotection and minimize racemization.

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- Polarimetry : Measure optical rotation to confirm enantiomeric purity, critical for nucleotide intermediates .

Advanced: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation Studies :

- Thermal Stability :

- Light Sensitivity :

Advanced: How can this compound be applied in designing enzyme inhibitors or antisense oligonucleotides?

Methodological Answer:

- Antisense Oligonucleotide Synthesis :

- Enzyme Inhibition Assays :

- Prodrug Activation :

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Spill Management :

- Storage : Store desiccated at -20°C in airtight containers to prevent hydrolysis of the trityl group .

Advanced: How can researchers resolve contradictions in reported synthesis yields or purity?

Methodological Answer:

- Root-Cause Analysis :

- Reproducibility Checks :

Advanced: What methodologies enable tracking this compound in cellular delivery systems?

Methodological Answer:

- Fluorescent Labeling :

- Radiolabeling :

- Incorporate -labeled acetate into the phenoxyacetamide group. Quantify uptake via scintillation counting in in vivo biodistribution studies .

Basic: How to optimize reaction conditions for scaling up synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with recyclable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact and improve scalability .

- Catalyst Screening : Test Pd/XPhos systems (used in analogous syntheses) to enhance coupling efficiency and reduce reaction time .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and automate quenching at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.